molecular formula NULL B1172590 EPO CAS No. 11096-26-7

EPO

Cat. No. B1172590
CAS RN: 11096-26-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythropoietin (EPO) is a glycoprotein cytokine secreted mainly by the kidneys in response to cellular hypoxia . It stimulates red blood cell production (erythropoiesis) in the bone marrow . Low levels of EPO are constantly secreted in sufficient quantities to compensate for normal red blood cell turnover .


Synthesis Analysis

EPO is primarily produced from renal Epo-producing cells (REPs). Epo production in REPs is tightly regulated in a hypoxia-inducible manner to maintain tissue oxygen homeostasis . Insufficient Epo production by REPs causes renal anemia and anemia associated with chronic disorders .


Molecular Structure Analysis

EPO is an N-linked glycoprotein consisting of 166 amino acids . It acts via its homodimeric erythropoietin receptor (EPO-R) that increases cell survival and drives the terminal erythroid maturation of progenitors .


Chemical Reactions Analysis

EPO has been shown to increase the proliferation of red blood cells and increase the amount of oxygen carried to muscles . All endogenous EPO and exogenous ESAs shift to 22 kDa, except for Peg-bound epoetin β pegol .


Physical And Chemical Properties Analysis

EPO is highly glycosylated (40% of total molecular weight), with a half-life in blood around 5 hours . EPO’s half-life may vary between endogenous and various recombinant versions .

Mechanism of Action

EPO exerts its effects by binding to the erythropoietin receptor (EpoR) . EPO binds to the erythropoietin receptor on the red cell progenitor surface and activates a JAK2 signalling cascade .

Safety and Hazards

Not only is there no guarantee that EPO can improve sports performance, but there are serious health risks to be aware of as well. Risks of therapy include death, myocardial infarction, stroke, venous thromboembolism, and tumor recurrence .

Future Directions

The European Patent Office has published its Strategic Plan (SP2023) outlining its vision for the years ahead . The EPO’s Strategic Plan (SP2023) focuses on achieving five goals that will ensure the EPO is capable of delivering excellence to all its stakeholders .

properties

CAS RN

11096-26-7

Product Name

EPO

Molecular Formula

NULL

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.